molecular formula C20H20N4S B11231837 3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole

3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole

Cat. No.: B11231837
M. Wt: 348.5 g/mol
InChI Key: KWYRDCUVACHVON-UHFFFAOYSA-N
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Description

3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole core structure, which is a common motif in many natural products and pharmaceuticals, combined with a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole typically involves multiple steps, starting with the preparation of the indole and triazole precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The triazole ring can be synthesized through the reaction of an appropriate hydrazine derivative with a carboxylic acid or its derivatives under cyclization conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the indole ring can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, while the triazole ring can inhibit specific enzymes. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)-1H-indole is unique due to its combination of an indole and triazole ring, which imparts distinct chemical and biological properties. The presence of the sulfanyl group further enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C20H20N4S

Molecular Weight

348.5 g/mol

IUPAC Name

3-[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C20H20N4S/c1-3-24-19(17-12-21-18-10-5-4-9-16(17)18)22-23-20(24)25-13-15-8-6-7-14(2)11-15/h4-12,21H,3,13H2,1-2H3

InChI Key

KWYRDCUVACHVON-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CNC4=CC=CC=C43

Origin of Product

United States

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